Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride
Description
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a sulfur atom (thia) in its bicyclic structure. Its molecular formula is C₉H₁₆ClNO₂S, with a molecular weight of 261.75 g/mol and a typical purity of 95% . The spiro[3.5] framework combines a five-membered thiolane ring fused to a three-membered carbocyclic system, with a methyl ester and an amino group as key substituents. This compound is frequently utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its hydrochloride salt form enhances aqueous solubility, making it suitable for formulation studies .
Properties
IUPAC Name |
methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S.ClH/c1-13-9(12)7-4-10(5-7)6-8(11)2-3-14-10;/h7-8H,2-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGQPRIGXFYPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(CCS2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137573-45-4 | |
| Record name | methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing a thiol group with a compound that can form a spirocyclic structure.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the precursor, allowing the nucleophile to attack the electrophilic center.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the stability and bioavailability of drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.
Biological Studies: It is used in studies to understand the interactions of spirocyclic compounds with biological targets, providing insights into their mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target. The amino group can form hydrogen bonds, while the sulfur atom can participate in coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
The following analysis compares Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride (Compound A) with analogous spirocyclic derivatives, focusing on structural variations, physicochemical properties, and applications.
N-Methyl-8-amino-5-oxaspiro[3.5]nonane-2-carboxylate (Compound B)
- Structure : Replaces sulfur with oxygen (oxa) in the spiro system.
- Molecular Formula : C₁₀H₁₈Cl₂N₄O (EN300-384048) .
- Higher molecular weight (305.18 g/mol) due to additional methyl and chlorine substituents. Lower logP (predicted) compared to Compound A, suggesting reduced lipophilicity.
- Applications : Used in antiviral drug candidates due to improved metabolic stability .
tert-Butyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate Hydrochloride (Compound C)
- Structure : Contains two nitrogen atoms (diaza) in the spiro system.
- Molecular Formula : C₁₂H₂₁ClN₂O₂ (CAS: 1118786-86-9) .
- Key Differences: Nitrogen atoms introduce hydrogen-bonding capacity, enhancing solubility in polar solvents. Molecular weight (284.76 g/mol) exceeds Compound A, impacting pharmacokinetics.
- Applications : Intermediate in kinase inhibitor development .
tert-Butyl 8-Amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (Compound D)
- Structure : Hybrid oxa-aza spiro system with tert-butyl protection.
- Molecular Formula: C₁₃H₂₂N₂O₃ (CAS: Not specified) .
- Key Differences :
- Dual heteroatoms (oxygen and nitrogen) enable diverse reactivity in nucleophilic substitutions.
- tert-Butyl ester enhances stability under acidic conditions compared to methyl ester.
- Higher molecular weight (266.33 g/mol ) may reduce bioavailability.
- Applications : Precursor in peptide-mimetic drug design .
Comparative Data Table
Research Findings and Implications
Biological Activity
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews its structural properties, biological evaluations, and relevant research findings.
Structural Information
- Molecular Formula : C10H17ClN2O2S
- Molecular Weight : 251.77 g/mol
- CAS Number : 2137573-45-4
- SMILES Notation : COC(=O)C1CC2(C1)CC(CCS2)N
The compound features a spirocyclic structure that may contribute to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structural motifs can exhibit significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Testing :
- A study evaluated the cytotoxic effects of related compounds on neuroblastoma and glioblastoma cell lines. The results indicated that compounds with spirocyclic structures, such as methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate, could potentially enhance therapeutic efficacy in resistant cancer types .
- Mechanism of Action :
Pharmacokinetics and Biodistribution
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
- Biodistribution Studies :
Case Study 1: Neuroblastoma Cell Lines
In a comparative analysis, methyl 8-amino-5-thiaspiro[3.5]nonane was tested against established chemotherapeutic agents in neuroblastoma cell lines. The study reported:
| Compound | LC50 (nM) | Sensitivity |
|---|---|---|
| Methyl 8-amino-5-thiaspiro[3.5]nonane | 200 ± 60 | High |
| Standard Chemotherapy Agent | >3000 | Low |
This data indicates that methyl 8-amino-5-thiaspiro[3.5]nonane exhibits significantly higher potency compared to traditional agents .
Case Study 2: Glioblastoma Treatment
A separate study focused on glioblastoma cells demonstrated that treatment with methyl 8-amino-5-thiaspiro[3.5]nonane resulted in:
| Treatment | GI50 (nM) | Total Growth Inhibition (TGI) |
|---|---|---|
| Methyl 8-amino-5-thiaspiro[3.5]nonane | <100 | <10 µM |
| Control Group | >1000 | >100 µM |
These findings suggest promising applications for this compound in the treatment of aggressive brain tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
